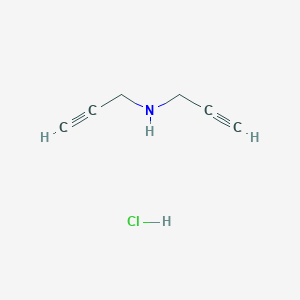

Di(prop-2-yn-1-yl)amine hydrochloride

Overview

Description

Di(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H8ClN. It is a derivative of dipropargylamine, characterized by the presence of two prop-2-yn-1-yl groups attached to a nitrogen atom, forming a hydrochloride salt. This compound is known for its applications in organic synthesis and its potential biological activities.

Mechanism of Action

Mode of Action

It’s known that the compound can participate in copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition reactions . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.

Biochemical Pathways

Given its potential to participate in 1,3-dipolar cycloaddition reactions , it’s plausible that it could affect a variety of biochemical pathways, particularly those involving azide-containing compounds.

Result of Action

Given its potential to participate in 1,3-dipolar cycloaddition reactions , it’s plausible that it could induce a variety of molecular and cellular changes, depending on the specific targets and pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(prop-2-yn-1-yl)amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of propargylamine with propargyl halides under basic conditions. The reaction typically proceeds as follows:

-

Reaction of Propargylamine with Propargyl Bromide

Reagents: Propargylamine, propargyl bromide, and a base such as sodium hydroxide.

Conditions: The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature.

Product: Di(prop-2-yn-1-yl)amine.

-

Formation of Hydrochloride Salt

Reagents: Di(prop-2-yn-1-yl)amine and hydrochloric acid.

Conditions: The amine is dissolved in an organic solvent, and hydrochloric acid is added dropwise to form the hydrochloride salt.

Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Di(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

-

Oxidation

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

Products: Oxidized derivatives of di(prop-2-yn-1-yl)amine.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: The reaction is performed in an inert atmosphere, often in an organic solvent.

Products: Reduced forms of di(prop-2-yn-1-yl)amine.

-

Substitution

Reagents: Various nucleophiles such as halides or amines.

Conditions: The reaction is carried out in an organic solvent, often with a catalyst.

Products: Substituted derivatives of di(prop-2-yn-1-yl)amine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Solvents: Tetrahydrofuran, dichloromethane, ethanol.

Catalysts: Palladium, copper.

Scientific Research Applications

Di(prop-2-yn-1-yl)amine hydrochloride has a wide range of applications in scientific research:

-

Chemistry

- Used as a building block in organic synthesis.

- Employed in the synthesis of heterocyclic compounds and pharmaceuticals.

-

Biology

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

-

Medicine

- Explored for its potential therapeutic applications, including neuroprotective effects.

- Evaluated for its role in the treatment of neurodegenerative diseases.

-

Industry

- Utilized in the production of specialty chemicals.

- Applied in the development of advanced materials and polymers.

Comparison with Similar Compounds

Di(prop-2-yn-1-yl)amine hydrochloride can be compared with other similar compounds, such as:

-

Propargylamine

Similarity: Both compounds contain a propargyl group.

Difference: this compound has two propargyl groups, while propargylamine has only one.

-

N,N-Di(prop-2-yn-1-yl)amine

Similarity: Both compounds have two propargyl groups attached to a nitrogen atom.

Difference: this compound is the hydrochloride salt form, while N,N-di(prop-2-yn-1-yl)amine is the free base.

-

Selegiline

Similarity: Both compounds contain a propargyl group and are used in neuroprotective research.

Difference: Selegiline has a different molecular structure and is a well-known monoamine oxidase inhibitor.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biological research, and potential therapeutic uses. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Di(prop-2-yn-1-yl)amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound, characterized by its propargyl amine moieties, is synthesized through reactions involving propargylamine derivatives. The synthesis typically involves the reaction of propargylamine with suitable electrophiles under controlled conditions to yield the hydrochloride salt form. This compound's structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, compounds with similar structures have demonstrated:

- Inhibition of Cholinesterases : Propargylamines are known for their role as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, related compounds have shown significant inhibition with IC50 values in the nanomolar range .

- Monoamine Oxidase Inhibition : The compound also exhibits potential as a monoamine oxidase (MAO) inhibitor, which can influence neurotransmitter levels in the brain and may have implications for mood disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Neuroprotective Effects : In a study investigating the neuroprotective properties of propargylamine derivatives, this compound was shown to enhance synaptic transmission and long-term potentiation (LTP) in hippocampal neurons. These effects suggest potential applications in treating cognitive decline associated with neurodegenerative diseases .

- Antidepressant Activity : Another study highlighted the compound's role as a MAO-B inhibitor, indicating that it may help in alleviating symptoms of depression by increasing levels of monoamines such as serotonin and dopamine in the brain .

- Antimicrobial Properties : While primarily studied for its neuropharmacological effects, some derivatives have also exhibited antimicrobial activities against various bacterial strains, suggesting broader therapeutic potential beyond neurological applications .

Properties

IUPAC Name |

N-prop-2-ynylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c1-3-5-7-6-4-2;/h1-2,7H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLDYNBXYLPYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605667 | |

| Record name | N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93282-90-7 | |

| Record name | N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(prop-2-yn-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.